2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Medicinal chemistry Structure-activity relationship Chemical biology

2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1215589-43-7) is a synthetic small molecule belonging to the N-tosylpiperazine acetamide class, with molecular formula C21H27Cl2N3O3S and molecular weight 472.43 g/mol. The compound comprises a 4-chlorophenylacetyl moiety connected via an ethylenediamine linker to a 4-tosylpiperazine ring, furnished as the hydrochloride salt.

Molecular Formula C21H27Cl2N3O3S
Molecular Weight 472.43
CAS No. 1215589-43-7
Cat. No. B2960849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
CAS1215589-43-7
Molecular FormulaC21H27Cl2N3O3S
Molecular Weight472.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C21H26ClN3O3S.ClH/c1-17-2-8-20(9-3-17)29(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-18-4-6-19(22)7-5-18;/h2-9H,10-16H2,1H3,(H,23,26);1H
InChIKeyCHMIKSVJPJOSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride (CAS 1215589-43-7): Structural Identity and Procurement Baseline


2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1215589-43-7) is a synthetic small molecule belonging to the N-tosylpiperazine acetamide class, with molecular formula C21H27Cl2N3O3S and molecular weight 472.43 g/mol . The compound comprises a 4-chlorophenylacetyl moiety connected via an ethylenediamine linker to a 4-tosylpiperazine ring, furnished as the hydrochloride salt. It is currently categorized as a research chemical supplied at a typical vendor-specified purity of 95% and is explicitly designated for non-human, non-therapeutic research use only . No primary research publications, PubChem, ChEMBL, or BindingDB entries directly characterizing this specific compound were identified as of the search date. The tosylpiperazine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs [1].

Why In-Class Substitution of 2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride Is Not Straightforward


Within the N-tosylpiperazine acetamide family, minor structural modifications produce substantially different pharmacological and physicochemical profiles. The target compound's 4-chlorophenylacetyl group linked via an ethylenediamine spacer to a 4-tosylpiperazine is not interchangeable with close analogs bearing a phenoxyacetyl linker, a des-chloro phenyl ring, or an alternative sulfonamide connectivity (e.g., benzylpiperazine sulfonyl). Published SAR on tosylpiperazine-engrafted acetamide/dithiocarbamate hybrids demonstrates that even modest substituent changes on the aromatic terminus shift tyrosinase IC50 values from ~6.9 µM to >15 µM, alter hemolytic potential by over 50-fold (0.29% to 15.6%), and reverse thrombolytic activity profiles [1]. Furthermore, compounds sharing the identical molecular formula C21H27Cl2N3O3S but differing in atom connectivity — such as quetiapine sulfoxide dihydrochloride (CAS 329218-11-3) — exhibit entirely distinct biological target engagement (dopamine/serotonin receptor pharmacology vs. an uncharacterized profile for the target compound), precluding any assumption of functional equivalence [2]. These observations necessitate compound-specific procurement rather than in-class substitution when experimental reproducibility or SAR continuity is required.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride vs. Closest Analogs


Structural Differentiation: 4-Chlorophenylacetyl Linker vs. 4-Chlorophenoxyacetyl Linker in Tosylpiperazine Acetamides

The target compound features a 4-chlorophenylacetyl group (Ar-CH2-C(=O)-) connected via an ethylenediamine spacer to the tosylpiperazine, whereas the closest commercially available analog, 2-(4-chlorophenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride, contains a 4-chlorophenoxyacetyl group (Ar-O-CH2-C(=O)-) . The replacement of a methylene (-CH2-) with an ether oxygen (-O-) at the alpha position to the carbonyl introduces a hydrogen-bond acceptor, alters the conformational flexibility of the acetyl moiety, and changes the electronic environment of the amide bond. The phenoxy analog is specifically claimed in patent WO2019008507A1 for treating diseases associated with activated unfolded protein response (UPR) pathways including cancer and neurodegenerative disorders [1], indicating that this single-atom substitution directs the molecule toward a distinct biological target space not shared with the target compound. For researchers building SAR libraries or probing target engagement where the linker chemistry determines binding mode, these two compounds cannot serve as mutual substitutes.

Medicinal chemistry Structure-activity relationship Chemical biology

Differentiation from the Des-Chloro Phenyl Analog: Impact of 4-Chloro Substitution on Computed Lipophilicity and Predicted Target Engagement

The des-chloro analog, 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1189467-85-3, free base MW 401.95 vs. 435.97 for the target free base), lacks the para-chloro substituent on the phenylacetyl ring . The 4-chloro substituent on the target compound increases molecular weight by ~34 Da and raises computed logP by approximately 0.7–1.0 log units relative to the unsubstituted phenyl analog, based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This lipophilicity elevation is pharmacologically meaningful: published SAR on related piperazine acetamide series demonstrates that 4-chlorophenyl substitution consistently enhances target binding affinity compared to unsubstituted phenyl, as observed in CB1 cannabinoid receptor ligands where 4-chlorophenyl-bearing scaffolds showed superior potency [2]. The des-chloro analog has been noted for potential anticonvulsant applications , while no such annotation exists for the target compound, further suggesting divergent biological trajectories driven by the chlorine substituent.

Drug design Lipophilicity QSAR Medicinal chemistry

Critical Analytical Differentiation: Isomeric Formula C21H27Cl2N3O3S Shared with Quetiapine Sulfoxide Dihydrochloride

The target compound shares the exact molecular formula C21H27Cl2N3O3S and molecular weight 472.43 g/mol with quetiapine sulfoxide dihydrochloride (CAS 329218-11-3) [1]. However, their structures are fundamentally different: the target is a linear tosylpiperazine acetamide, while quetiapine sulfoxide is a dibenzothiazepine antipsychotic metabolite. Despite identical monoisotopic mass, the two compounds are distinguishable by retention time (HPLC), fragmentation pattern (MS/MS), and NMR spectroscopy. Quetiapine sulfoxide has a well-characterized pharmacological profile as a 5-HT receptor agonist and dopamine receptor antagonist , whereas no receptor-level activity data exist for the target compound. This formula degeneracy creates a concrete analytical risk: any procurement, inventory, or assay workflow that relies solely on molecular weight confirmation (e.g., single-quadrupole LC-MS) cannot distinguish these two entities. Laboratories must implement orthogonal identity confirmation — HPLC retention time against an authenticated reference standard, high-resolution mass spectrometry, or NMR — to prevent costly misidentification errors.

Analytical chemistry Quality control Mass spectrometry Chromatography

Tosylpiperazine Acetamide Scaffold Class-Level Evidence: Tyrosinase Inhibition and Hemocompatibility from Published Dithiocarbamate Hybrid Series

While the target compound itself lacks direct published bioactivity data, the tosylpiperazine acetamide scaffold class has been quantitatively characterized. In a 2023 study by Zahoor et al., a series of ten 1-tosyl piperazine dithiocarbamate acetamide hybrids (4a–4j) were evaluated for in vitro tyrosinase inhibition, hemolytic activity, and thrombolytic potential [1]. The most potent analog, 4d, exhibited a tyrosinase IC50 of 6.88 ± 0.11 µM, outperforming both kojic acid (IC50 = 30.34 ± 0.75 µM, 4.4-fold improvement) and ascorbic acid (IC50 = 11.5 ± 1.00 µM, 1.7-fold improvement). Hemolytic activity across the series ranged from 0.29 ± 0.01% (compound 4b) to 15.6 ± 0.5%, representing a >50-fold dynamic range driven solely by substituent variation on the dithiocarbamate terminus, while thrombolytic activity peaked at 67.3 ± 0.2% (compound 4e) [1]. These data establish that the tosylpiperazine acetamide scaffold is permissive of potent enzyme inhibition with tunable hemocompatibility, and that the specific N-substituent (dithiocarbamate in the published series; 4-chlorophenylacetyl in the target compound) is the dominant driver of quantitative biological outcome.

Tyrosinase inhibition Enzyme assay Hemocompatibility Scaffold benchmarking

Hydrochloride Salt Form: Solubility and Formulation Advantage Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which generally confers enhanced aqueous solubility compared to the corresponding free base. While the free base of the target compound and its close analogs (e.g., the des-chloro phenyl analog free base, MW 401.95; the 4-chlorophenoxy analog free base, MW ~451.97) are lipophilic tertiary amine-containing molecules with limited aqueous solubility, the hydrochloride salt formation protonates the piperazine nitrogen(s), substantially improving dissolution in aqueous assay buffers [1]. Published precedent in the tosylpiperazine series demonstrates that hydrochloride salts of N-alkyl-N′-tosylpiperazines are isolable as crystalline solids with defined melting points, facilitating purity characterization by DSC and ensuring batch-to-batch consistency [2]. For procurement decisions, the hydrochloride salt form eliminates the need for in situ salt formation or pH adjustment prior to biological testing, reducing experimental variability compared to free base forms of related analogs that may require solubilization optimization.

Formulation science Solubility Salt selection Pre-formulation

Synthetic Accessibility: One-Step Cyclization Route to Tosylpiperazine Intermediates Enables Scalable Procurement

The tosylpiperazine core of the target compound is accessible via a published one-step cyclization methodology that produces N-heteroalkyl-N′-tosylpiperazines in moderate to high yields under mild conditions [1]. The Huang et al. (2012) protocol achieves yields exceeding 90% for asymmetrically substituted diamines with one active primary amine and one tertiary amine (Table 1, entries 6–8), and reports the synthesis of 2-(4-tosylpiperazin-1-yl)ethanol in 92% yield [1]. This established synthetic route contrasts with multi-step Boc-protection/deprotection strategies that typically suffer from lower overall yields and time-consuming purification. For the target compound, the ethylenediamine linker and 4-chlorophenylacetyl chloride coupling represent well-precedented transformations in medicinal chemistry, suggesting that custom synthesis or scale-up procurement is technically feasible with predictable cost and timeline. This synthetic tractability differentiates the target from structurally more complex tosylpiperazine analogs (e.g., those requiring chiral resolution or heterocyclic coupling steps) that present higher procurement risk and longer lead times.

Synthetic chemistry Process chemistry Building blocks Scale-up

Recommended Application Scenarios for 2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride Based on Differential Evidence


SAR Library Expansion: Exploring 4-Chlorophenylacetyl Terminus Effects on Tosylpiperazine Acetamide Scaffold Bioactivity

The target compound fills an unoccupied node in tosylpiperazine acetamide SAR space: the 4-chlorophenylacetyl terminus with an ethylenediamine linker. Published class-level data from Zahoor et al. (2023) demonstrate that N-substituent identity on the tosylpiperazine acetamide scaffold drives tyrosinase IC50 values across a >2-fold range (6.88–15+ µM) and modulates hemolytic activity by >50-fold [1]. Incorporating the target compound into a focused library alongside the des-chloro phenyl analog (CAS 1189467-85-3) and the dithiocarbamate hybrids enables systematic mapping of how the 4-chlorophenylacetyl group affects enzyme inhibition potency, hemocompatibility, and target selectivity relative to published series. The hydrochloride salt form ensures consistent solubilization across library members without formulation artifacts.

Analytical Reference Standard for Method Development Distinguishing Isomeric C21H27Cl2N3O3S Compounds

Given the molecular formula degeneracy with quetiapine sulfoxide dihydrochloride, the target compound serves as a critical reference standard for developing and validating HPLC, LC-MS/MS, or NMR methods capable of resolving these isomeric species [2]. Laboratories that screen compound libraries containing both structural types — or that handle quetiapine metabolite standards alongside research chemicals — require authenticated samples of each isomer to establish retention time markers, characteristic MS/MS transitions, and diagnostic NMR signals. The 95% vendor-specified purity is suitable for this application, and the crystalline hydrochloride salt provides a stable, weighable solid for standard preparation.

Scaffold-Hopping Starting Point for UPR Pathway Probe Development (Negative Control for Phenoxy Patent Series)

Patent WO2019008507A1 specifically claims 2-(4-chlorophenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide derivatives as modulators of the unfolded protein response (UPR) pathway [2]. The target compound, possessing the methylene-linked 4-chlorophenylacetyl group instead of the claimed phenoxyacetyl linker, represents a minimal structural perturbation of the patented chemotype. This makes it a valuable tool compound for probing the linker SAR of UPR modulation: if the phenoxy oxygen is essential for target engagement (as implied by its presence in all exemplified patent compounds), the target compound should serve as a negative control with reduced or absent UPR activity. This head-to-head comparison requires procurement of both the phenoxy (patented) and methylene (target) variants.

Pre-Formulation and Salt Selection Benchmarking in Piperazine-Containing Research Compounds

The target compound, as a well-defined dihydrochloride salt of a tosylpiperazine acetamide, provides a useful benchmark for pre-formulation studies comparing solubility, stability, and crystallinity across salt forms of piperazine-based research compounds. The crystalline nature of N-alkyl-N′-tosylpiperazine salts has been established by single-crystal X-ray diffraction studies [3]. Researchers evaluating salt selection strategies for piperazine-containing lead series can use this compound to benchmark the physicochemical impact of hydrochloride salt formation (aqueous solubility enhancement, hygroscopicity, thermal stability) against free base forms or alternative counterions. The established one-step synthetic route to the tosylpiperazine core [4] further supports its use in salt screening campaigns where gram-scale quantities may be required.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.